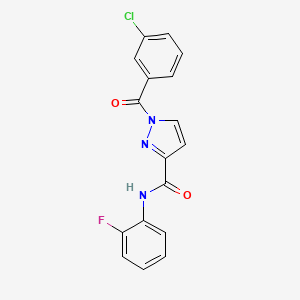![molecular formula C15H19ClN2O2S B5562451 N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562451.png)
N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has been synthesized for its potential applications in scientific research. This compound is also known as CPP-115 and belongs to the class of compounds called GABA aminotransferase inhibitors. CPP-115 has been studied for its potential use in treating addiction, epilepsy, and other neurological disorders.
Applications De Recherche Scientifique
Analytical Techniques in Pharmacokinetic Studies
The development and application of analytical techniques for pharmacokinetic studies are crucial in understanding the metabolism and pharmacological effects of various compounds, including N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide. A study by Lang et al. (2010) on the development of a hydrophilic liquid interaction chromatography-high-performance liquid chromatography-tandem mass spectrometry based stable isotope dilution analysis emphasizes the precision and accuracy of modern analytical methods in quantifying bioactive compounds and their metabolites in biological matrices, such as human plasma and urine, after substance intake like coffee consumption, showcasing the importance of such techniques in pharmacokinetic and pharmacodynamic studies (Lang et al., 2010).
Environmental Exposure and Toxicity Assessment
The assessment of environmental exposure to potentially toxic compounds and their impact on human health is another critical area of research. Babina et al. (2012) conducted a study on the environmental exposure to organophosphorus and pyrethroid pesticides in children, highlighting the widespread exposure and the potential neurotoxic effects. Such studies underscore the importance of evaluating environmental chemicals, including those structurally or functionally related to N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide, for their safety and implications on public health (Babina et al., 2012).
Metabolism and Toxicology
Understanding the metabolism and potential toxicology of compounds is essential for developing safe and effective drugs. The study by Renzulli et al. (2011) on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into the metabolic pathways, elimination, and potential metabolites that could inform the development and safety assessment of related compounds, including N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide (Renzulli et al., 2011).
Novel Analytical Methods in Toxicology
The identification and analytical characterization of substances, especially in toxicological investigations, is vital for public health and safety. Ameline et al. (2019) discussed the analytical characterization of seven new psychoactive substances (NPS) to resolve a complex toxicological fatal case. This study highlights the importance of advanced analytical methods in identifying and quantifying novel compounds, which is relevant for research on substances like N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide, ensuring accurate detection and understanding of their effects (Ameline et al., 2019).
Propriétés
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S/c16-13-6-5-12(21-13)8-17-15(20)10-7-14(19)18(9-10)11-3-1-2-4-11/h5-6,10-11H,1-4,7-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMURUXXCUARIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NCC3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)
![ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5562394.png)
![ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)
![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5562426.png)
![4-tert-butyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5562443.png)
![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5562449.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562457.png)
![1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B5562459.png)

![N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B5562463.png)